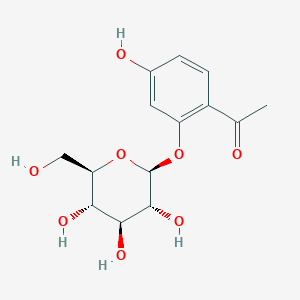
Bungeiside B
Description
Bungeiside B (C₁₄H₁₈O₈; molecular weight: 314.29 g/mol) is a phenolic glucoside isolated from the roots of Cynanchum bungei, a plant traditionally used in Chinese medicine . Its structure consists of a β-D-glucopyranosyl unit linked to a 2-acetyl-5-hydroxyphenyl aglycone moiety, as confirmed by spectroscopic and chromatographic analyses . The compound is characterized by a CAS registry number (149561-88-6) and synonyms such as Cynanoneside B .
Properties
CAS No. |
149561-88-6 |
|---|---|
Molecular Formula |
C14H18O8 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
1-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C14H18O8/c1-6(16)8-3-2-7(17)4-9(8)21-14-13(20)12(19)11(18)10(5-15)22-14/h2-4,10-15,17-20H,5H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
InChI Key |
UEIZKRYEGCOJBJ-RKQHYHRCSA-N |
SMILES |
CC(=O)C1=C(C=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
CC(=O)C1=C(C=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Other CAS No. |
149561-88-6 |
Synonyms |
2-O-glucosyl-4-hydroxyacetophenone bungeiside B bungeiside-B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Bungeiside B belongs to a class of glycosides with structural and functional analogs. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Findings :
Structural Differences: this compound and its analogs (C/D) differ in glycosylation and oxygenation patterns. Bungeiside C and D have larger molecular weights due to additional sugar units or hydroxyl groups, which may enhance water solubility but reduce bioavailability compared to this compound . Bupleurosides (e.g., Bupleuroside IX) are triterpenoid saponins, structurally distinct from this compound’s phenolic core. Their sugar-rich structures enable membrane interaction and immune-related activities .
Research Gaps: Limited data exist on this compound’s specific mechanisms. In contrast, Bupleuroside IX has been studied for its role in cytokine regulation .
Q & A
Q. What are the key structural characteristics of Bungeiside B, and how do they influence its physicochemical properties?
this compound (C₁₄H₁₈O₈, molecular weight 314.29) is a prenylated flavanone glucoside. Its structure includes a β-D-glucopyranosyl group attached to a 2-acetyl-5-hydroxyphenyl moiety, confirmed via LC/UV/NMR and X-ray crystallography . The acetyl and hydroxyl groups contribute to its polarity, solubility in polar solvents (e.g., methanol), and stability under acidic conditions. Researchers should prioritize HPLC-MS for purity assessment and NMR for structural validation .
Q. What methodologies are recommended for isolating this compound from natural sources like Cynanchum bungei?
Isolation involves ethanol extraction of plant roots, followed by liquid-liquid partitioning (ethyl acetate/water) and column chromatography (silica gel or Sephadex LH-20). Final purification uses reverse-phase HPLC with a C18 column. Yield optimization requires adjusting solvent gradients (e.g., acetonitrile:water) and monitoring UV absorption at 280 nm .
Q. How can researchers ensure reproducibility in this compound synthesis or extraction protocols?
Adopt the "Experimental" section guidelines from Beilstein Journal of Organic Chemistry:
- Document solvent ratios, temperature, and pressure variations.
- Include purity data (≥95% by HPLC) and spectral validation (¹H/¹³C NMR, IR) for all batches.
- Provide raw chromatograms and NMR spectra in supplementary materials .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s bioactivity in in vitro models?
For cytotoxicity or enzyme inhibition assays:
Q. How should conflicting data on this compound’s pharmacokinetic properties (e.g., bioavailability) be resolved?
Contradictions often arise from differences in animal models (e.g., rats vs. mice) or analytical methods. To address this:
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in longitudinal studies?
Use mixed-effects models to account for inter-subject variability. For non-linear responses (e.g., hormetic effects), apply Hill slope equations or log-logistic curves. Report 95% confidence intervals and effect sizes (Cohen’s d) .
Q. How can researchers identify novel molecular targets of this compound using omics technologies?
Combine proteomics (e.g., affinity pull-down assays) with transcriptomics (RNA-seq). Validate targets via:
- siRNA knockdown followed by activity assays.
- Molecular docking simulations using the InChI-derived 3D structure (InChI Key: UQZGXQKVMZBKSA-LJQPGCTISA-N) .
Methodological Best Practices
- Data Contradiction Analysis : Follow Coursera’s Qualitative Research in Social Science framework: triangulate results across assays (e.g., in vitro, in silico, in vivo) and re-examine confounding variables (e.g., solvent residues) .
- Literature Reviews : Use foreground questions (e.g., "How does this compound modulate NF-κB?") to avoid redundancy and align with recent studies (<5 years old) .
- Ethical Reporting : Disclose all negative results and raw datasets in supplementary materials to reduce publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


